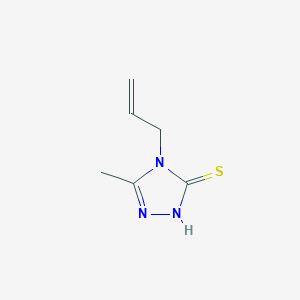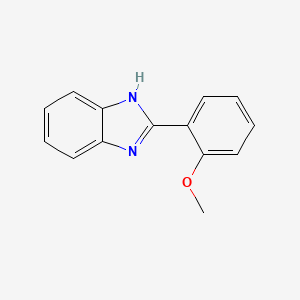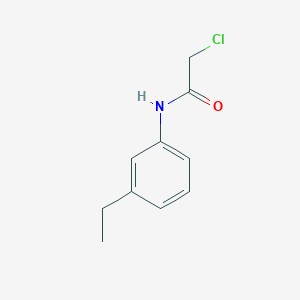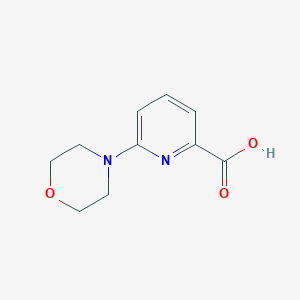
4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol
Overview
Description
Molecular Structure Analysis
The molecular structure of “4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol” can be inferred from its name. It likely contains a 1,2,4-triazole ring with a thiol (-SH) group at the 3-position, a methyl (-CH3) group at the 5-position, and an allyl (-CH2-CH=CH2) group at the 4-position .Scientific Research Applications
Synthesis and Characterization
- Synthesis of Schiff Bases : 4-Allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol has been used in the synthesis of novel Schiff bases. These compounds were characterized using elemental analyses, IR spectroscopy, 1H NMR, and 13C NMR spectroscopy, highlighting its utility in synthetic chemistry (Mobinikhaledi et al., 2010).
Corrosion Inhibition
- Protection of Mild Steel : Research shows that 4-allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol acts as an effective corrosion inhibitor for mild steel in acidic solutions. Electrochemical impedance spectroscopy (EIS) and scanning electron microscopy (SEM) demonstrated its protective capabilities (Orhan et al., 2012).
Pharmaceutical Research
- DNA Methylation Inhibitors : Compounds derived from 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol have been investigated for their potential as DNA methylation inhibitors, which is significant in cancer research (Hakobyan et al., 2017).
Physicochemical Properties
- Physicochemical Analysis : Derivatives of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol have been synthesized and their physicochemical properties studied. This research is crucial in the development of new pharmaceutical compounds with predicted biological activities (Kravchenko et al., 2018).
Electrochemical Studies
- Corrosion Inhibitor for Copper : Studies have shown that 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol is an effective corrosion inhibitor for copper, especially in saline environments. This is important for materials science and engineering applications (Chauhan et al., 2019).
Future Directions
The future directions for research on “4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol” and related compounds could include further exploration of their synthesis methods, chemical properties, and potential biological activities. Given the interest in 1,2,4-triazole derivatives as potential therapeutic agents, there may be potential for future research in this area .
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole ring, such as this one, are known to possess a wide range of pharmaceutical activities . They have been reported to exhibit anti-fungal, anticancer, antiviral, anti-bacterial, anti-inflammatory, anti-tubercular, antiproliferative, anti-Alzheimer, antidepressant, antioxidant, anti-malarial, anti-leishmanial, antagonistic, antiulcer, anti-convulsant, and hypoglycaemic activities .
Mode of Action
It is known that 4-methyl-4h-1,2,4-triazole-3-thiol reacts with ethyl bromoacetate to yield ethyl [(4-methyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetate . This suggests that the compound may interact with its targets through the formation of covalent bonds, leading to changes in the target’s function.
Biochemical Pathways
Given the wide range of biological activities associated with 1,2,4-triazoles, it is likely that this compound affects multiple pathways, leading to diverse downstream effects .
Result of Action
The wide range of biological activities associated with 1,2,4-triazoles suggests that this compound could have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmission . Additionally, this compound interacts with proteins involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and providing protective effects against oxidative damage .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been found to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . By modulating the expression of genes related to these pathways, this compound can induce cell cycle arrest and promote apoptosis in cancer cells . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes . This binding can either block substrate access or induce conformational changes that reduce enzyme activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including persistent alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced antioxidant activity and protection against oxidative stress . At higher doses, it can induce toxic effects, including liver and kidney damage, as well as disruptions in normal metabolic processes . Threshold effects have been observed, where the compound’s beneficial effects are maximized at intermediate doses, while adverse effects become prominent at higher concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound has been shown to affect the activity of cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous substances . Additionally, this compound can influence metabolic flux by altering the levels of key metabolites, leading to changes in cellular energy balance and redox status .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of this compound is influenced by factors such as tissue type, blood flow, and the presence of binding proteins that can sequester the compound and modulate its availability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is known to accumulate in specific cellular compartments, such as the mitochondria and the nucleus . This localization is mediated by targeting signals and post-translational modifications that direct this compound to these organelles . In the mitochondria, the compound can influence energy production and oxidative stress responses, while in the nucleus, it can modulate gene expression and cell cycle regulation .
properties
IUPAC Name |
3-methyl-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3S/c1-3-4-9-5(2)7-8-6(9)10/h3H,1,4H2,2H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYLVBJMISUQDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901167874 | |
| Record name | 2,4-Dihydro-5-methyl-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901167874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6232-84-4 | |
| Record name | 2,4-Dihydro-5-methyl-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6232-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dihydro-5-methyl-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901167874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1361896.png)





![2-Chloro-N-[2-(4-fluoro-phenyl)-ethyl]-acetamide](/img/structure/B1361933.png)

